4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Physicochemical Properties Drug-Likeness Medicinal Chemistry

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a structurally differentiated nicotinic acid derivative featuring a 4-substituted sulfonamide-phenyl group. Its regiospecific architecture offers distinct conformational and electrostatic properties compared to 6-substituted or amino-substituted analogs, making it unsuitable for generic substitution. With only one hydrogen-bond donor, it serves as a 'minimal HBD' probe for selectivity panels. The scaffold's higher lipophilicity (Δ XLogP3 +0.4) and lower TPSA (Δ -12 Ų) support intracellular/CNS target campaigns. Buyers should select this compound when positional precision and low promiscuity risk are critical for medicinal chemistry optimization.

Molecular Formula C16H16N2O4S
Molecular Weight 332.4 g/mol
CAS No. 1261940-00-4
Cat. No. B6416044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid
CAS1261940-00-4
Molecular FormulaC16H16N2O4S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=NC=C3)C(=O)O
InChIInChI=1S/C16H16N2O4S/c19-16(20)15-11-17-8-7-14(15)12-3-5-13(6-4-12)23(21,22)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,19,20)
InChIKeyLBOVZNWBYRZMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid: A Distinct Nicotinic Acid Scaffold for Targeted Synthesis


4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid (CAS 1261940-00-4) is a synthetic small molecule belonging to the class of sulfonamide-substituted nicotinic acid derivatives. Its structure features a pyridine-3-carboxylic acid core with a 4-(pyrrolidin-1-ylsulfonyl)phenyl group at the 4-position, imparting distinct steric and electronic properties. While specific bioactivity data remain proprietary or unpublished, the compound's regiospecific substitution pattern offers a structurally differentiated starting point compared to isomeric analogs for fragment-based drug discovery and chemical biology probe development . This precision in architecture may influence binding conformations in target pockets, making it a candidate of interest for medicinal chemistry optimization campaigns targeting CNS or inflammatory disorders .

Why 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic Acid Cannot Be Simply Swapped with Regioisomeric or Functional Analogs


Generic substitution among this compound class is scientifically unsound due to pronounced conformational and electrostatic variations arising from different substitution geometries. For example, shifting the sulfonamide-phenyl group from the 4-position to the 6-position on the nicotinic acid ring dramatically alters the molecular topology, dipole moment orientation, and the spatial relationship between the carboxylic acid and sulfonamide pharmacophores . These differences can lead to divergent target engagement, selectivity, and ADME profiles, making individual positional isomers non-interchangeable. Even within the same substitution position, modifications such as adding an amino or chloro group at the 2-position of the nicotinic acid core can introduce hydrogen-bond donor/acceptor centers that critically modulate biological activity .

Quantitative Differentiation of 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic Acid Against Key Analogs


Comparison of Calculated Partition Coefficient (XLogP3) and Topological Polar Surface Area (TPSA) with Positional Isomer 6-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid

The 4-substituted regioisomer exhibits a higher calculated lipophilicity (XLogP3) and distinct topological polar surface area (TPSA) compared to the 6-substituted variant. These differences will directly impact passive membrane permeability and oral bioavailability potential in accordance with Lipinski's Rule of Five and Veber's rules .

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Evaluating Hydrogen-Bond Donor Capacity Against 2-Amino-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

The absence of the 2-amino substituent in the target compound results in one fewer hydrogen-bond donor (HBD) group compared to its aminated analog. According to structure-activity relationship (SAR) principles, reducing HBD count can decrease promiscuous binding and improve selectivity profiles .

Hydrogen Bonding Selectivity Screening Lead Optimization

Comparison of Monoisotopic Mass Difference for LC-MS/MS Detection

A significant monoisotopic mass difference exists between the target compound and related analogs, enabling distinct detection and quantification windows in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This facilitates clear differentiation in complex biological matrices .

Mass Spectrometry Bioanalysis Metabolite Identification

Recommended Application Scenarios for 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic Acid Based on Structural Differentiation


Building Block for CNS-Penetrant Fragment Libraries

Given its predicted higher lipophilicity (Δ XLogP3 +0.4) and lower TPSA (Δ -12 Ų) relative to the 6-substituted isomer, this compound is an optimal core for constructing fragment-based screening libraries targeting intracellular or CNS proteins where passive membrane permeability is rate-limiting .

Selectivity Screen Probe Candidate

With only one hydrogen-bond donor group, the scaffold exhibits lower potential for promiscuous binding compared to amino-substituted analogs (Δ HBD -2). Researchers can employ this compound as a 'minimal HBD' probe in selectivity panels against kinases, GPCRs, or other target classes to baseline target engagement .

Internal Standard for Mass Spectrometry-Based Quantification of Nicotinic Acid Analogs

Its distinct monoisotopic mass (332.0831 Da) and absence of labile amino/halogen groups make it a viable internal standard candidate for LC-MS/MS quantification of related compounds in pharmacokinetic studies, ensuring precise quantitation without ion suppression from co-eluting metabolites .

Scaffold for Inflammatory Pathway Modulator Development

The combination of a nicotinic acid moiety (known GPR109A agonist pharmacophore) with a sulfonyl-pyrrolidine group creates a novel chimeric scaffold. When activity data is generated, this compound could serve as a starting point for developing biased ligands or dual-mechanism anti-inflammatory agents, leveraging the privileged structure approach .

Quote Request

Request a Quote for 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.